molecular formula C23H29ClN2O2 B11022847 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone

Cat. No.: B11022847
M. Wt: 400.9 g/mol
InChI Key: LQHZVMOIJOQVTA-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a piperidine ring, a chlorophenyl group, and a pyrrole moiety. Its diverse functional groups make it a valuable subject of study in organic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperidine ring.

    Attachment of the Pyrrole Moiety: The pyrrole moiety is attached through a condensation reaction with a cyclohexyl derivative, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may produce an alcohol.

Scientific Research Applications

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1-pyrrol-1-ylcyclohexyl)ethanone

InChI

InChI=1S/C23H29ClN2O2/c24-20-8-6-19(7-9-20)23(28)12-16-25(17-13-23)21(27)18-22(10-2-1-3-11-22)26-14-4-5-15-26/h4-9,14-15,28H,1-3,10-13,16-18H2

InChI Key

LQHZVMOIJOQVTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)N4C=CC=C4

Origin of Product

United States

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